molecular formula C12H18N4O3 B13008626 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

Katalognummer: B13008626
Molekulargewicht: 266.30 g/mol
InChI-Schlüssel: QQYLOJOAKZNZBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a pyrrolidine ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring and the pyrrolidine ring. Common synthetic routes may involve the use of starting materials such as dimethylaminoethyl derivatives and pyrazole precursors. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a pharmacological agent.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-(Dimethylamino)ethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxylic acid
  • 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-4-carboxylic acid

Uniqueness: 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural features, including the position of the carboxylic acid group and the presence of both pyrazole and pyrrolidine rings. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H18N4O3

Molekulargewicht

266.30 g/mol

IUPAC-Name

1-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H18N4O3/c1-14(2)3-4-15-8-10(6-13-15)16-7-9(12(18)19)5-11(16)17/h6,8-9H,3-5,7H2,1-2H3,(H,18,19)

InChI-Schlüssel

QQYLOJOAKZNZBW-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCN1C=C(C=N1)N2CC(CC2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.